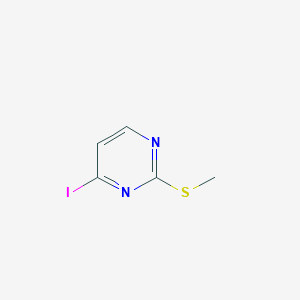

4-Iodo-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECBGKYJKCNDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397457 | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-74-3 | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine (CAS Number: 1122-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Iodo-2-(methylthio)pyrimidine (CAS No. 1122-74-3). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. This document includes a summary of its known properties, representative experimental protocols, and a discussion of its potential applications based on the reactivity of the pyrimidine core and the iodo-substituent.

Physicochemical Properties

This compound is a solid, brown-colored compound with the molecular formula C₅H₅IN₂S.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1122-74-3 | [1][2] |

| Molecular Formula | C₅H₅IN₂S | [1][2] |

| Molecular Weight | 252.08 g/mol | [1][2] |

| Appearance | Brown solid | [3] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point (Predicted) | 307.0 ± 15.0 °C | [3] |

| Density (Predicted) | 2.00 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -0.59 ± 0.20 | [3] |

| Storage Conditions | Store in a dark, inert atmosphere, preferably in a freezer at -20°C. | [3] |

Synthesis

Representative Experimental Protocol: Iodination of 2-(Methylthio)pyrimidine

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific synthesis. Optimization may be required.

Materials:

-

2-(Methylthio)pyrimidine

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

In a mortar, combine 2-(methylthio)pyrimidine (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

-

Grind the mixture using a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is transferred to a silica gel column.

-

The product is purified by column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers may offer analytical data upon request.[2] Based on the structure and data for similar pyrimidine derivatives, predicted chemical shifts are provided below as a reference for researchers.

¹H NMR (Predicted):

-

The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

-

The methyl protons of the methylthio group will likely appear as a singlet further upfield (δ 2.5-3.0 ppm).

¹³C NMR (Predicted):

-

The carbon atoms of the pyrimidine ring are expected in the range of δ 110-170 ppm. The carbon bearing the iodine atom will be significantly shifted.

-

The methyl carbon of the methylthio group is anticipated to be in the upfield region (δ 10-20 ppm).

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various substituents at the 4-position of the pyrimidine ring, a common scaffold in many biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can serve as the organohalide partner to introduce aryl or heteroaryl groups.

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent system is likely necessary.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq) and a suitable ligand if required.

-

Add the degassed solvent to the flask.

-

The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[5]

-

Reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Caption: Generalized Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene. This reaction can be employed to introduce vinyl groups at the 4-position of the pyrimidine ring.

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent is likely required.

Materials:

-

This compound

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃ or P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃, or NaOAc)

-

Solvent (e.g., DMF, acetonitrile, or NMP)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent.

-

Add the alkene (1.5 equiv.), base (2.0 equiv.), palladium catalyst (5 mol%), and ligand (10 mol%).

-

Seal the Schlenk tube and heat the reaction mixture at 80-120 °C for 12-24 hours.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized Heck coupling reaction.

Biological Activity

There is currently no specific published data on the biological activity of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds and approved drugs. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[7]

-

Anticancer Activity: The pyrimidine core is found in many anticancer agents, often acting as kinase inhibitors.[8]

-

Antiviral Activity: Certain iodinated pyrimidine analogues have shown potent antiviral effects.

-

Anti-inflammatory and Analgesic Activity: Some 2-methylthio-dihydropyrimidine derivatives have exhibited significant analgesic and anti-inflammatory properties.[9]

The presence of the pyrimidine ring and the reactive iodo group suggests that this compound could be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. Further biological evaluation of this compound and its derivatives is warranted.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, makes it a valuable tool for the synthesis of complex substituted pyrimidines. While specific biological data for this compound is lacking, its structural features suggest that it is a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further research is encouraged to fully elucidate its reactivity, spectroscopic characteristics, and biological profile.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound 1122-74-3 [sigmaaldrich.com]

- 3. This compound CAS#: 1122-74-3 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Iodo-2-(methylthio)pyrimidine

An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structural and physicochemical characteristics, reactivity, and its applications in organic synthesis, supported by experimental data and procedural outlines.

Compound Identification and Structure

This compound is a substituted pyrimidine ring, a class of heterocyclic compounds integral to numerous biologically active molecules, including nucleic acids.[1][2] The presence of an iodine atom at the 4-position and a methylthio group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [4][5] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 307.0 ± 15.0 °C (Predicted) | [4] |

| Density | 2.00 ± 0.1 g/cm³ (Predicted) | [4] |

Table 2: Chemical and Structural Identifiers

| Identifier | Value | Source |

| SMILES | IC1=CC=NC(SC)=N1 | [5] |

| InChI | 1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | [5] |

| InChI Key | SECBGKYJKCNDID-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD01319020 | [5][9] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the pyrimidine core and its substituents. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a good leaving group (iodine), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Generally, for di-substituted pyrimidines, the reactivity towards cross-coupling or SNAr follows the order C4 > C2 > C5.[10] The iodine atom at the C4 position is the most reactive site for such transformations. This compound serves as a key building block for introducing the 2-(methylthio)pyrimidine moiety into more complex molecules.[3] It is particularly useful in Suzuki-Miyaura and Heck cross-coupling reactions for the formation of carbon-carbon bonds.[3]

Caption: Logical diagram of cross-coupling reactivity.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling an aryl or vinyl boronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Aryl/Vinyl Boronic Acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Safety and Handling

This compound is associated with specific health hazards and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[5][9]

Storage: The compound should be stored under specific conditions to maintain its stability. Recommended storage includes keeping it in a dark place, under an inert atmosphere, and at low temperatures (in a freezer under -20°C or refrigerated at 2-8°C).[3][4] It should be sealed in a dry environment.[8]

Biological Context and Potential Applications

While this compound itself is primarily a research chemical for organic synthesis, the pyrimidine scaffold is of significant interest in medicinal chemistry.[3][4][11] Pyrimidine derivatives are known to exhibit a wide range of biological activities.[1][11] For instance, related 2-arylthio-5-iodo pyrimidine derivatives have been investigated as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase, indicating the potential for this class of compounds in antiviral drug discovery.[12] The use of this compound as a building block allows for the synthesis of novel pyrimidine derivatives that can be screened for various pharmacological activities.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. microbenotes.com [microbenotes.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound CAS#: 1122-74-3 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. allbiopharm.com [allbiopharm.com]

- 8. This compound - CAS:1122-74-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound 1122-74-3 [sigmaaldrich.com]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Iodo-2-(methylthio)pyrimidine. This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for its synthesis and its utilization in palladium-catalyzed cross-coupling reactions are presented. Furthermore, this guide illustrates its role in the drug discovery workflow, from a versatile chemical intermediate to a core component of potential targeted therapies.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine core. The structure is characterized by an iodine atom at the 4-position, a methylthio group at the 2-position, and two nitrogen atoms at the 1 and 3 positions of the pyrimidine ring.

Molecular Formula: C₅H₅IN₂S[1][2]

Molecular Weight: 252.08 g/mol [1][2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | References |

| CAS Number | 1122-74-3 | [1][2] |

| Appearance | Solid | |

| Melting Point | 45-47 °C | [3] |

| Boiling Point (Predicted) | 307.0 ± 15.0 °C | [3] |

| Density (Predicted) | 2.00 ± 0.1 g/cm³ | [3] |

| InChI Key | SECBGKYJKCNDID-UHFFFAOYSA-N | |

| SMILES | CS(C1=NC=C(I)C=N1) |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-thiouracil. The first step is the methylation of the thiol group, followed by chlorination and subsequent iodination.

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

This procedure is adapted from established methods for the S-alkylation of thiouracils.

-

Materials: 2-Thiouracil, Sodium Hydroxide (NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), Hydrochloric Acid (HCl), Water.

-

Procedure:

-

To a stirred suspension of 2-thiouracil in water at room temperature, add one equivalent of sodium hydroxide to form the sodium thiolate salt.

-

Cool the reaction mixture in an ice bath.

-

Slowly add one equivalent of dimethyl sulfate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

-

The product, 2-(methylthio)pyrimidin-4(3H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired intermediate.

-

Step 2: Synthesis of this compound

This step involves the conversion of the pyrimidinone to the corresponding chloro-derivative, followed by a Finkelstein reaction to yield the iodo-pyrimidine.

-

Materials: 2-(Methylthio)pyrimidin-4(3H)-one, Phosphorus Oxychloride (POCl₃), Sodium Iodide (NaI), Acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 2-(methylthio)pyrimidin-4(3H)-one to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

-

Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in acetone and add an excess of sodium iodide.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

After cooling, filter off the precipitated salt and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the pyrimidine ring protons and the methylthio group protons.

-

¹³C NMR will confirm the presence of the five carbon atoms in their respective chemical environments.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 252.08 g/mol .

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the C-I, C-S, and C=N bonds within the molecule.

-

Application in Suzuki Cross-Coupling for Kinase Inhibitor Scaffolds

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in drug discovery to synthesize libraries of compounds for biological screening. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

-

Materials: this compound, Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).

-

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature typically between 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-aryl-2-(methylthio)pyrimidine.

-

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the synthetic pathway from a common starting material to a potential kinase inhibitor scaffold using this compound as a key intermediate.

Caption: Synthetic route to a kinase inhibitor scaffold.

Experimental Workflow for Drug Discovery

This diagram outlines a typical workflow in a drug discovery program where this compound is utilized as a versatile building block.

Caption: Drug discovery workflow utilizing this compound.

Conceptual Kinase Signaling Pathway Inhibition

This diagram provides a simplified, conceptual overview of a generic kinase signaling pathway and illustrates the point of intervention for a synthesized inhibitor.

Caption: Conceptual model of kinase pathway inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its molecular structure, particularly the presence of a reactive iodine atom, makes it an ideal precursor for generating diverse libraries of compounds through modern cross-coupling techniques. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their efforts to develop novel and potent therapeutic agents, especially in the promising area of kinase inhibition.

References

The Cornerstone of Life and Medicine: A Technical Guide to the Synthesis and Biological Importance of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic organic compound, stands as a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids.[1][2][3] Beyond their profound biological role in genetics, pyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][4][5][6] Their inherent ability to mimic endogenous nucleobases allows them to interact with a multitude of biological targets, leading to their development as potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][7][8][9] This technical guide provides an in-depth exploration of the synthesis and biological significance of pyrimidine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core and its derivatives can be achieved through various methodologies, ranging from classical condensation reactions to modern, more efficient techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.

Classical and Modern Synthetic Approaches

A cornerstone in pyrimidine synthesis is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[10] This method provides a straightforward route to dihydropyrimidinones, which can be further modified.

Another prevalent method involves the cyclocondensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[11] For instance, the reaction of acetylacetone with urea or thiourea in the presence of an acid catalyst is a common approach.[11]

More contemporary methods focus on improving efficiency and sustainability, employing microwave-assisted synthesis, green catalysts, and multi-component reactions to achieve higher yields and shorter reaction times.[11] The synthesis from chalcones, which are α,β-unsaturated ketones, represents a versatile route to a wide range of pyrimidine derivatives.[11][1]

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction (Conventional Heating)

Reactants:

-

Aldehyde (e.g., Benzaldehyde): 1 mmol

-

β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

-

Urea or Thiourea: 1.5 mmol

-

Catalyst (e.g., HCl, NH₄Cl): Catalytic amount

-

Solvent (e.g., Ethanol or Methanol): 20-30 mL

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.

-

Methanol or ethanol is added as the solvent.

-

The mixture is refluxed at 60-80°C for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is isolated by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[12]

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

Reactants:

-

Chalcone: 0.01 mol

-

Urea or Guanidine Hydrochloride: 0.01 mol

-

Base (e.g., 40% aqueous KOH or ethanolic KOH): 10 mL

-

Solvent (e.g., Ethanol): 10-25 mL

Procedure:

-

The chalcone and urea (or guanidine hydrochloride) are dissolved in ethanol in a round-bottom flask.

-

The basic solution (e.g., aqueous or ethanolic KOH) is added slowly with constant stirring.

-

The reaction mixture is refluxed on a water bath for 4-10 hours.

-

The completion of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The mixture is neutralized with a dilute acid (e.g., HCl).

-

The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[11][13]

Biological Importance and Therapeutic Applications

The structural similarity of pyrimidine derivatives to the building blocks of DNA and RNA is a key reason for their wide-ranging biological activities.[14] This allows them to function as antimetabolites, kinase inhibitors, and modulators of various signaling pathways.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy.[2][15] They exert their anticancer effects through several mechanisms:

-

Inhibition of DNA Synthesis: As mimics of natural nucleosides, they can inhibit enzymes crucial for DNA replication and repair, such as thymidylate synthase.[16] 5-Fluorouracil and its prodrug capecitabine are classic examples of pyrimidine-based antimetabolites.[11]

-

Kinase Inhibition: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[4][17] Key targets include Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK), which are pivotal in cell proliferation, differentiation, and survival signaling pathways.[4][7][18]

| Compound Class | Derivative/Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidines | Compound 1n (R1 = 4-OCH₃-Ph, R2 = H) | HCT-116, MCF-7, HepG2, PC-3 | 1.98 - 4.18 | [16][19] |

| Pyrimidine-Benzimidazol Hybrids | Compound 4a | HCT-116, MCF-7, A549 | 0.87 - 2.14 | [19] |

| Pyrazolo[3,4-d]pyrimidines | Compound 16 | NCI 60-cell panel | 0.018 - 9.98 | [20] |

| Pyrazolo[3,4-d]pyrimidines | Compound 5 | HT1080, Hela, Caco-2, A549 | 74.8 - 148 | [5] |

| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080, Hela, Caco-2, A549 | 17.50 - 73.08 | [5] |

| Indazol-Pyrimidine Derivatives | Compound 4f | MCF-7 | 1.629 | [12] |

| Indazol-Pyrimidine Derivatives | Compound 4i | MCF-7 | 1.841 | [12] |

| Indazol-Pyrimidine Derivatives | Compound 4a | A549 | 3.304 | [12] |

| Indazol-Pyrimidine Derivatives | Compound 4i | A549 | 2.305 | [12] |

| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | C32, A375 | 24.4, 28.7 | [21] |

Antiviral Activity

The ability of pyrimidine analogues to interfere with viral nucleic acid synthesis makes them potent antiviral agents.[22] They are often nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation.[23] Pyrimidine derivatives have shown efficacy against a broad range of viruses, including influenza virus, herpes viruses, and HIV.[24][25]

| Compound Class | Derivative/Compound | Target Virus | EC50 (µM) | Reference(s) |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Cyclobutyl and cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 | [26] |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Various derivatives | Rotavirus Wa strain, Coxsackievirus B4 | Significant activity | [27] |

| Pyrimidine Thioglycosides | Compound 6e | SARS-CoV-2 | 18.47 | [23] |

| Pyrimidine Thioglycosides | Compound 6f | SARS-CoV-2 | 15.41 | [23] |

| C-5 Substituted Pyrimidine Derivatives | Compound 45a | Vesicular stomatitis virus, Coxsackie B4, Sindbis | 1.6 | [28] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents, and pyrimidine derivatives have shown significant promise in this area.[29] They can act by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or by disrupting cell wall synthesis.[2][30]

| Compound Class | Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Thiophenyl-pyrimidine Derivatives | Compound 33 | MRSA, VREs | 2 | [27] |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Compounds 9n, 9o | Gram-positive and Gram-negative bacteria | 16 - 102 µM | [30] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Various derivatives | S. aureus, S. pyogenes, P. phaseolicola, P. fluorescens | 3.125 (for one compound against S. aureus) | |

| Dihydropyrimidine Derivatives | A novel compound | B. subtilis, E. coli, S. aureus, P. aeruginosa | 14.72 | |

| Chromeno[2,3-d]pyrimidine Derivatives | A novel compound | B. subtilis, E. coli | 12.5 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are often rooted in their ability to modulate key cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways.[9][24][31] These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and downstream signaling.[4][7]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.[25][26][32] The pathway consists of a series of protein kinases: Raf (MAPKKK), MEK (MAPKK), and ERK (MAPK).[25][32] Dysregulation of this pathway is a common feature of many cancers. Pyrimidine derivatives can inhibit key kinases within this cascade, such as MEK or Raf, thereby blocking the signal transduction and inhibiting cancer cell growth.

Caption: MAPK/ERK Signaling Pathway and Sites of Inhibition.

Experimental Workflows

Workflow for Anticancer Drug Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Workflow for Antimicrobial Susceptibility Testing using Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) test is a standard method used to determine the susceptibility of bacteria to different antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium of interest. The compound diffuses from the disk, and if it is effective against the bacteria, a clear zone of no growth (zone of inhibition) will be observed around the disk.

Caption: Workflow of the Disk Diffusion Assay for Antimicrobial Susceptibility.

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful area of research in medicinal chemistry. Its fundamental role in biological systems provides a unique advantage for the design of targeted therapies. The diverse synthetic methodologies available allow for the creation of extensive libraries of pyrimidine derivatives, which continue to yield promising candidates for the treatment of a wide range of diseases, most notably cancer, viral infections, and bacterial infections. A thorough understanding of the structure-activity relationships and the molecular mechanisms of action, particularly the modulation of key signaling pathways, is crucial for the rational design of next-generation pyrimidine-based therapeutics. This guide has provided a comprehensive overview of the synthesis and biological importance of pyrimidine derivatives, offering a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. benchchem.com [benchchem.com]

- 20. cdn-links.lww.com [cdn-links.lww.com]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ClinPGx [clinpgx.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. thepharmajournal.com [thepharmajournal.com]

- 28. researchgate.net [researchgate.net]

- 29. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

Spectroscopic Analysis of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

Introduction: 4-Iodo-2-(methylthio)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile pyrimidine core, which is a scaffold found in numerous biologically active molecules. Structural elucidation and confirmation are critical steps in the synthesis and application of such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound and details the experimental protocols for their acquisition.

Data Presentation

The anticipated spectroscopic data for this compound are summarized below. These tables provide a clear, quantitative overview for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.3 | Doublet | ~ 5.0 | 1H | H6 |

| ~ 7.5 | Doublet | ~ 5.0 | 1H | H5 |

| ~ 2.6 | Singlet | - | 3H | S-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C2 (C-S) |

| ~ 160 | C4 (C-I) |

| ~ 145 | C6 (C-H) |

| ~ 125 | C5 (C-H) |

| ~ 15 | S-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted IR Absorption Data

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1570 - 1590 | Strong | C=N Stretch (ring) |

| 1550 - 1575 | Strong | C=C Stretch (aromatic ring)[1] |

| 1400 - 1450 | Medium | Aromatic Ring Vibrations |

| 1200 - 1350 | Medium | C-N Stretch[2] |

| 600 - 800 | Strong | C-S Stretch |

| 500 - 600 | Strong | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 252 | 100 | [M]⁺ (Molecular Ion) |

| 125 | Variable | [M - I]⁺ |

| 205 | Variable | [M - SCH₃]⁺ |

| 79 | Variable | [C₄H₃N₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz (or higher) spectrometer.[4]

-

Acquire data over a spectral width of approximately 0-12 ppm.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For a high signal-to-noise ratio, 16 to 64 scans are typically co-added.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).[4]

-

Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

-

Acquire data over a spectral width of 0-200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS. Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is common due to its minimal sample preparation.[6]

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[8]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized in the ionization source.[9]

-

Ionization: Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[9]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral fragments.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value. The tallest peak is designated as the base peak with 100% relative abundance.[9]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Solubility Profile of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-iodo-2-(methylthio)pyrimidine, a compound of interest in chemical synthesis and drug discovery. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of its known physical properties and outlines detailed experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies are intended to enable researchers to generate precise and reliable solubility data, a critical parameter for reaction optimization, formulation development, and biological screening.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that significantly influences its reactivity, bioavailability, and formulation possibilities. Understanding the solubility of this compound in various solvents is therefore essential for its effective application in research and development. This guide presents the available physical data for the compound and provides standardized procedures for solubility determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1122-74-3 | ChemicalBook[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₅H₅IN₂S | ChemicalBook[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 252.08 g/mol | ChemicalBook[1], Santa Cruz Biotechnology[2] |

| Appearance | Solid | ChemicalBook[1] |

| Melting Point | 45-47 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 307.0 ± 15.0 °C | ChemicalBook[1] |

| Density (Predicted) | 2.00 ± 0.1 g/cm³ | ChemicalBook[1] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | ChemicalBook[1] |

Experimental Protocols for Solubility Determination

The following protocols describe methodologies for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, categorizing it as soluble, partially soluble, or insoluble.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, DMSO, DMF, ethyl acetate, dichloromethane, chloroform, acetone, THF)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[3][4][5]

Materials:

-

This compound

-

Selected solvent

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Pre-weighed evaporation dish or vial

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours). Ensure excess solid remains.

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Record the exact weight of the filtrate.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the compound until a constant weight of the dried solid is achieved.

-

Weigh the evaporation dish containing the dried solid.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow and Logic

The following diagrams illustrate the logical flow for assessing and quantifying the solubility of this compound.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The outlined qualitative and quantitative experimental protocols offer reliable methods for generating solubility profiles in a range of common laboratory solvents. The resulting data will be invaluable for optimizing synthetic procedures, designing effective purification strategies, and developing formulations for biological and other applications. It is recommended that solubility is determined at various temperatures to create a comprehensive solubility profile.

References

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Introduction: The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in the field of medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underscores its biological significance. The synthetic tractability of the pyrimidine core has allowed for extensive structural modifications, leading to a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential applications of substituted pyrimidines across various therapeutic areas, with a focus on their anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS)-acting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications

Substituted pyrimidines have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis.[1][2] Several pyrimidine-based drugs are now in clinical use, and many more are in various stages of development.

Kinase Inhibitors

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 2,4-di(arylamino)pyrimidine scaffold is a key structural motif for inhibitors of mutant EGFR kinases, which are implicated in non-small cell lung cancer (NSCLC).[4] Compounds like Osimertinib, an approved drug, feature this core structure.[4] The development of fourth-generation inhibitors aims to overcome resistance mechanisms.[4]

-

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: The CDK4/6-retinoblastoma (Rb) signaling pathway is a critical regulator of the cell cycle.[4] Substituted pyrimidines have been developed as potent CDK4/6 inhibitors, leading to cell cycle arrest in a dose-dependent manner.[4]

-

Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a significant role in tumor progression and metastasis.[4][5] Pyrimidine-based FAK inhibitors have been synthesized to slow down the signaling pathways that lead to the spread of aggressive cancers like triple-negative breast cancer (TNBC).[4]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] 2,4,5-substituted pyrimidines have been identified as a novel class of tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[6] For example, the indole-pyrimidine compound 4k is a potent inhibitor of tubulin polymerization with an IC50 of 0.79 μM and exhibits excellent antiproliferative activities (IC50 = 16 to 62 nM) by arresting cells in the G2/M phase of the cell cycle.[6]

Quantitative Data for Anticancer Pyrimidines

| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |

| Anilino substituted pyrimidine sulphonamides | K562 (Leukemia) | K562 | 5.60 µM | [1] |

| Anilino substituted pyrimidine sulphonamides | MCF-7 (Breast) | MCF-7 | 9.33 µM | [1] |

| Anilino substituted pyrimidine sulphonamides | MDA-MB 231 (Breast) | MDA-MB 231 | 6.93 µM | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-yloxy acetohydrazide | EGFR-TK | HT-29 (Colon) | 5.36-9.09 µM | [2] |

| 2,4,5-substituted pyrimidines | Tubulin | BEL-7402 (Hepatocellular Carcinoma) | 16-62 nM | [6] |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | A549 | Strong cytotoxicity at 50 µM | [7] |

| 2-morpholino, 4-substituted, 6-(3-hydroxyphenyl) pyrimidines | PI3Kα | - | Nanomolar range | [5] |

| Fluorine-substituted piperidine linked to pyrimidine | MCF-7 (Breast) | MCF-7 | 3.01 µM | [8] |

| Fluorine-substituted piperidine linked to pyrimidine | HepG2 (Liver) | HepG2 | 5.88 µM | [8] |

| Fluorine-substituted piperidine linked to pyrimidine | A549 (Lung) | A549 | 2.81 µM | [8] |

Antiviral Applications

The pyrimidine scaffold is a crucial component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication. These compounds often mimic natural nucleosides and are incorporated into viral DNA or RNA, leading to chain termination.

-

Anti-HIV Agents: Pyrimidine derivatives are integral to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4] Lamivudine and Zidovudine are examples of pyrimidine nucleosides used in antiretroviral therapy. Novel piperidinyl-substituted pyrimidines have shown potent activity against wild-type HIV-1 strains, with compounds like 41 exhibiting an EC50 of 4.29 µM.[9]

-

Anti-influenza Agents: Researchers have focused on optimizing pyrimidine-based scaffolds to target the influenza virus, which poses a significant global health burden.[4]

-

Other Antiviral Activities: Substituted pyrimidines have demonstrated broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus, hepatitis B and C viruses, and human coronavirus 229E.[10][11] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides are a prominent class of antiviral agents.[12]

Quantitative Data for Antiviral Pyrimidines

| Compound Class | Virus | Activity (EC50) | Reference |

| Piperidinyl-substituted pyrimidines | HIV-1 WT | 4.29 µM | [9] |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Remarkable efficacy | [10] |

Antibacterial and Antifungal Applications

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Substituted pyrimidines have shown significant promise as both antibacterial and antifungal compounds.[1][13]

Antibacterial Activity

Pyrimidine derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.[14] Their mechanism of action can vary, but they often target essential bacterial enzymes or processes.

Antifungal Activity

The pyrimidine scaffold is found in some commercial fungicides used in agriculture and has been explored for clinical applications.[15] 5-fluorocytosine (5-FC) is a fluorinated pyrimidine analog that acts as a pro-drug, being converted to 5-fluorouracil (5-FU) within fungal cells, where it disrupts DNA and RNA synthesis.[16] Novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against various phytopathogenic fungi, with some compounds showing better efficacy than the commercial fungicide Pyrimethanil.[17]

Quantitative Data for Antibacterial and Antifungal Pyrimidines

| Compound Class | Organism | Activity (MIC/EC50) | Reference |

| Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | 10.5 µg/ml (EC50) | [17] |

| Pyrimidine derivative 5o | Phomopsis sp. | Better than Pyrimethanil (32.1 µg/ml) | [17] |

| Pyrimidinone derivative 4c | Staphylococcus aureus ATCC 25923 | 0.078 mg/mL (MIC) | [18] |

| Pyrimidinone derivative 4c | Listeria monocytogenes (FI 2132) | 0.078 mg/mL (MIC) | [18] |

| Pyrimidinone derivative 4c | Aspergillus flavus (food isolate) | 0.312 mg/mL (MIC) | [18] |

| Pyrimidine derivative 5 | Aspergillus flavus | Excellent efficacy compared to nystatin | [19] |

| Pyrimidine derivative 5 | Aspergillus niger | Excellent efficacy compared to nystatin | [19] |

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Substituted pyrimidines have been investigated as anti-inflammatory agents, with some compounds already in clinical use.[20] Their mechanisms often involve the inhibition of key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibitors: Pyrimidine-based compounds can inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.[20][21] Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile compared to non-selective NSAIDs.[21]

-

Inhibition of Inflammatory Cytokines and Signaling Pathways: Pyrimidines can also exert anti-inflammatory effects by inhibiting the production of inflammatory cytokines and modulating signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[20] Certain pyrimidine-based compounds have been shown to modulate the CXCR2-mediated signaling pathway, which is involved in neutrophil recruitment during inflammation.[22]

Quantitative Data for Anti-inflammatory Pyrimidines

| Compound Class | Target/Assay | Activity | Reference |

| Thiazolo[3,2-c]pyrimidine-5-thione derivative 19 | Carrageenan-induced paw edema | 37.4% inhibition at 100 mg/kg p.o. | [23] |

| Pyrido[2,3-d]pyrimidine derivative 2a | Lipoxygenase (LOX) | IC50 = 42 µM | [7] |

| Pyrido[2,3-d]pyrimidine derivative 2f | Lipoxygenase (LOX) | IC50 = 47.5 µM | [7] |

| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity, comparable to meloxicam | [21] |

Central Nervous System (CNS) Applications

The pyrimidine scaffold is also found in compounds that act on the central nervous system, showing potential for the treatment of various neurological and psychiatric disorders.[4][24]

-

Anticonvulsant and Antidepressant Activities: Various pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant properties, suggesting their potential as a source for new CNS drug development.[24]

-

Other CNS Activities: Pyrimidines have also been reported to have potential as calcium channel blockers and antidepressants.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of substituted pyrimidines.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a β-dicarbonyl compound with a suitable amidine derivative.[14]

General Procedure:

-

A mixture of the β-dicarbonyl compound (1 mmol), the amidine hydrochloride (1.2 mmol), and a base (e.g., potassium carbonate, 2.5 mmol) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the desired 2,4,6-trisubstituted pyrimidine.

In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrimidine compound for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][17]

Protocol:

-

Tubulin protein is incubated with the test pyrimidine compound at various concentrations in a polymerization buffer containing GTP at 37°C.

-

The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Protocol:

-

Treat cancer cells with the test pyrimidine compound for a specified time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[25]

Protocol:

-

The COX-1 or COX-2 enzyme is pre-incubated with the test pyrimidine compound.

-

The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

The production of prostaglandin E2 (PGE2) is measured using an ELISA kit or by LC-MS.

-

The IC50 value is calculated as the concentration of the compound that inhibits PGE2 production by 50%.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted pyrimidines.

Caption: FAK signaling pathway in cancer progression.

Caption: CDK4/6 signaling pathway in cell cycle regulation.

Caption: CXCR2 signaling pathway in inflammation.

Caption: De novo pyrimidine biosynthesis pathway.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a wide range of biological targets. The examples provided in this guide highlight the significant contributions of substituted pyrimidines to medicinal chemistry, particularly in the areas of oncology, virology, and inflammatory diseases. Future research in this area will undoubtedly lead to the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles, addressing unmet medical needs. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of pyrimidine-based therapeutics.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 14. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

The Dichotomy of Reactivity: A Technical Guide to Iodo- and Methylthio-Substituted Pyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the design of novel drugs, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the reactivity profiles of two key intermediates: iodo- and methylthio-substituted pyrimidines. A comprehensive understanding of their distinct chemical behaviors in essential transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions is crucial for the efficient synthesis of complex molecular architectures and the generation of diverse compound libraries for drug discovery.

Comparative Reactivity Profile

The utility of a substituted pyrimidine in a synthetic route is largely dictated by the nature of its substituent, which governs its reactivity in various chemical transformations. Iodo- and methylthio- groups offer distinct advantages and disadvantages depending on the desired synthetic outcome.

Iodo-Substituted Pyrimidines are highly prized for their exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating the oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[3] This high reactivity allows for milder reaction conditions, often resulting in shorter reaction times and higher yields.[3] The general order of reactivity for halopyrimidines in these coupling reactions is I > Br > Cl > F.[3]

Methylthio-Substituted Pyrimidines , on the other hand, are less reactive in palladium-catalyzed couplings. The methylthio (-SMe) group is a modest leaving group in such reactions. However, its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOMe) or, more effectively, the methylsulfonyl (-SO2Me) group.[1] The strong electron-withdrawing nature of the sulfonyl group activates the carbon position for both cross-coupling and nucleophilic displacement.[1] The primary advantage of the methylthio group lies in its susceptibility to nucleophilic aromatic substitution (SNAr), providing a facile route for the introduction of various nucleophiles, particularly amines.[4]

The electronic environment of the pyrimidine ring, influenced by other substituents, also plays a critical role. Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity, making it more susceptible to nucleophilic attack.[4] Conversely, electron-donating groups can deactivate the ring towards nucleophilic substitution.[4]

Key Synthetic Transformations and Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

-

Materials:

-

Halogenated pyrimidine (e.g., 4-iodo-2-(methylthio)pyrimidine) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

To a microwave reactor vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes) with stirring.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Suzuki-Miyaura Coupling

| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |